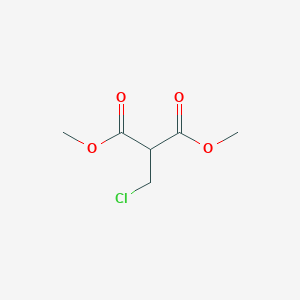
Dimethyl (chloromethyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (chloromethyl)propanedioate is an organic compound with the molecular formula C6H9ClO4 It is a derivative of propanedioic acid, where two of the hydrogen atoms are replaced by methyl groups and one by a chloromethyl group
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl (chloromethyl)propanedioate can be synthesized through the reaction of dimethyl propanedioate with chloromethylating agents. One common method involves the use of chloromethyl methyl ether in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis and maximize yield.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where dimethyl propanedioate is reacted with chloromethylating agents under controlled temperature and pressure conditions. The process may also involve purification steps such as distillation or recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions
Dimethyl (chloromethyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted propanedioates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
科学研究应用
Dimethyl (chloromethyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of dimethyl (chloromethyl)propanedioate involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Dimethyl (chloromethyl)propanedioate can be compared with other similar compounds such as:
Dimethyl propanedioate: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Diethyl propanedioate: Similar structure but with ethyl groups instead of methyl groups, affecting its reactivity and physical properties.
Dimethyl malonate: Another derivative of propanedioic acid, used in similar applications but with different reactivity due to the absence of the chloromethyl group.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique reactivity and ability to undergo a wide range of chemical reactions make it a valuable intermediate in organic synthesis and research.
属性
CAS 编号 |
143701-96-6 |
|---|---|
分子式 |
C6H9ClO4 |
分子量 |
180.58 g/mol |
IUPAC 名称 |
dimethyl 2-(chloromethyl)propanedioate |
InChI |
InChI=1S/C6H9ClO4/c1-10-5(8)4(3-7)6(9)11-2/h4H,3H2,1-2H3 |
InChI 键 |
LALRHYOSWRBQTP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CCl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)
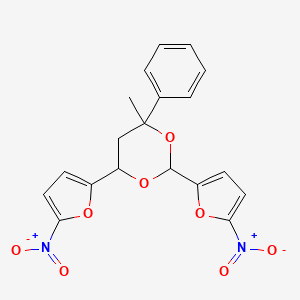

![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
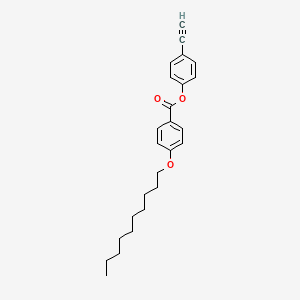
![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
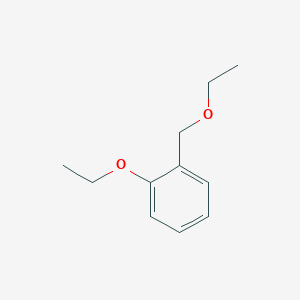

![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)
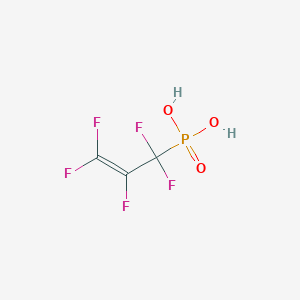

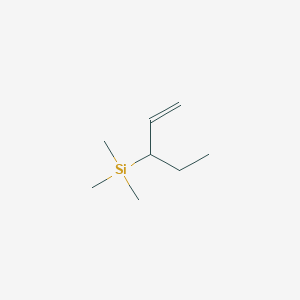
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
